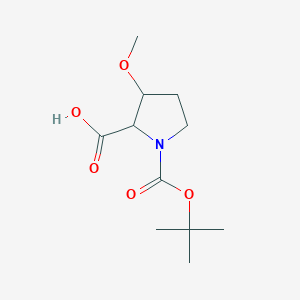

(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid

Beschreibung

Eigenschaften

Molekularformel |

C11H19NO5 |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |

InChI-Schlüssel |

KJHHOIMTQSCHFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid typically involves two main steps:

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent transformations.

- Introduction of the methoxy group at the 3-position of the pyrrolidine ring, generally via nucleophilic substitution or functional group transformation.

The stereochemistry at C-2 and C-3 is controlled through the choice of starting materials and reaction conditions to ensure retention of the (2R,3R) configuration.

Stepwise Synthetic Route

A representative synthetic route, as reported in the literature and commercial synthesis, is outlined below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (dichloromethane or tetrahydrofuran), 0 °C to room temperature | Formation of N-Boc protected pyrrolidine derivative |

| 2 | Methoxylation at C-3 | Methanol or methoxy reagents under controlled conditions; may involve substitution or addition reactions | Introduction of the 3-methoxy substituent with stereochemical control |

| 3 | Purification | Chromatography (flash column or preparative HPLC) | Isolation of pure (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid |

This approach is consistent with standard protocols for preparing Boc-protected amino acid derivatives and their analogues.

Detailed Reaction Conditions and Yields

Boc Protection: The nitrogen of the pyrrolidine ring is protected by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at 0 °C, then allowed to warm to room temperature and stirred for several hours to overnight. This step usually achieves high yields (>90%) and preserves stereochemistry.

Methoxylation: The introduction of the methoxy group at the 3-position is commonly achieved by nucleophilic substitution of a suitable leaving group (e.g., hydroxyl or halide) with methanol or methoxide ions. In some synthetic routes, hydroxyl groups at C-3 are converted into better leaving groups (e.g., tosylates) before substitution. Reaction temperatures vary from 0 °C to reflux depending on the substrate and reagents. Yields for this step range from moderate to high (45–85%) depending on the method and purification.

Purification: The final product is purified by flash chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity (>95%), which is critical for research and pharmaceutical applications.

Research Outcomes and Analytical Data

Characterization

The prepared (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of Boc and methoxy groups and the stereochemical integrity of the pyrrolidine ring.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 245.27 g/mol.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for carbamate (Boc) and carboxylic acid groups.

- Optical Rotation: Confirms stereochemical configuration.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess.

Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Melting Point | Reported ~110–115 °C (varies by purity) |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran; sparingly soluble in water |

| Optical Rotation | Specific to (2R,3R) isomer |

Synthetic Yields and Purity

| Step | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Boc Protection | 90–95 | >98 | High efficiency, mild conditions |

| Methoxylation | 45–85 | >95 | Dependent on leaving group and conditions |

| Overall Yield | 40–80 | >95 | After purification |

Alternative Synthetic Approaches and Related Research

Peptidomimetic Synthesis Context

In recent studies on peptidomimetic inhibitors targeting viral proteases, derivatives of Boc-protected methoxypyrrolidines have been synthesized to stabilize bioactive conformations. For example, proline derivatives functionalized at the 4-position with methoxy groups have been prepared using Boc protection strategies similar to those described here, demonstrating the synthetic accessibility and utility of such compounds in medicinal chemistry.

Protection Group Variants

While Boc is the most common protecting group for the nitrogen, alternative groups such as Cbz (carbobenzyloxy) or Fmoc (fluorenylmethyloxycarbonyl) have been employed in related pyrrolidine syntheses. These methods typically involve similar reaction conditions but differ in deprotection protocols and stability profiles.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like trifluoroacetic acid for Boc deprotection.

Major Products

Oxidation: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylic acid.

Reduction: Formation of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-methanol.

Substitution: Formation of various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a pyrrolidine derivative that contains a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent. The chiral centers located at the 2 and 3 positions give it biological activity and make it useful in synthetic chemistry.

Chemical Reactivity

The chemical reactivity of (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid can be analyzed through various types of reactions, which are essential in synthesizing derivatives or modifying the compound for various applications:

- Esterification

- Amide bond formation

- Deprotection of the Boc group

- Ether cleavage

Applications in Pharmaceutical Chemistry

(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid has potential application as a building block for synthesizing more complex molecules with desired biological activity.

This compound is also related to the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

Structural Analogues

Several compounds share structural similarities with (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(tert-butoxycarbonyl)-3-methylpyrrolidine | Similar Boc protection; methyl group at position 3 | Enhanced lipophilicity |

| 4-methoxypyrrolidine | Methoxy group at position 4 | Potential neuroprotective effects |

| (2S,3S)-N-Boc-3-amino-pyrrolidine | Amino group instead of methoxy | Different pharmacological profile |

Wirkmechanismus

The mechanism of action of (2S,3S)-1-(tert-butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Stereochemical Specificity : The (2R,3R) configuration may enhance binding affinity in chiral environments, such as enzyme active sites, compared to its diastereomers .

- Functionalization Potential: The carboxylic acid group allows conjugation with amines or alcohols, making it valuable for prodrug design or polymer synthesis.

- Stability Advantage: The Boc group provides superior stability over non-protected analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid ), enabling multi-step syntheses.

Biologische Aktivität

(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. The following sections summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid includes a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a methoxy group at the 3-position of the pyrrolidine ring. This configuration is crucial for its biological activity.

Research indicates that (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid may interact with various biological targets, including enzymes and receptors. Its mechanism of action often involves:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, including transglutaminases, which play a role in various pathological conditions such as celiac disease and Huntington's disease .

- Modulation of Protein Interactions : The structural characteristics allow it to interfere with protein-protein interactions, potentially altering signaling pathways involved in disease progression .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid:

Case Studies

Several studies have highlighted the biological relevance of (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid:

- Transglutaminase Inhibition Study :

- Antiviral Activity Against Coronaviruses :

- Antimicrobial Efficacy :

Q & A

Q. What are the key considerations for synthesizing (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid with high stereochemical fidelity?

- Methodological Answer : Synthesis typically involves alkylation and decarboxylation steps using a Boc-protected pyrrolidine precursor. For example, analogous procedures (e.g., for phenyl ketone derivatives) employ nucleophiles like 1-phenyl-1-trimethylsiloxyethylene in a decarboxylation-alkylation step under optimized conditions (66% yield, hexanes/EtOAc purification) . Maintaining stereochemistry requires chiral auxiliaries or enantioselective catalysis. Boc protection is critical to preserve the amine group during synthesis; deprotection with trifluoroacetic acid (TFA) is common in downstream applications.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection (e.g., 97.34% purity achieved for structurally similar pyrrolidine carboxylic acids) .

- NMR : Confirm stereochemistry and functional groups. For example, H NMR (400 MHz, DMSO-) can resolve methoxy ( ppm) and Boc tert-butyl ( ppm) signals .

- Mass Spectrometry : ESI-MS (e.g., m/z 287.35 for CHNO) verifies molecular weight .

Q. What are the standard protocols for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep under inert gas (N or Ar) at -20°C in airtight containers. Avoid moisture, as Boc groups hydrolyze under acidic/humid conditions .

- Handling : Use gloveboxes or fume hoods with PPE (gloves, goggles). Refer to safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can the absolute configuration of (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid be determined experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. The Flack parameter (x) is more reliable than η for enantiomorph-polarity estimation, especially in near-centrosymmetric structures . For example, SHELXTL (Bruker AXS) has been widely used for small-molecule refinement .

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and validate configuration .

Q. What strategies mitigate racemization during the synthesis of Boc-protected pyrrolidine derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Perform alkylation or coupling steps at 0–4°C to minimize epimerization.

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers (e.g., as demonstrated for Boc-4-phenyl-pyrrolidine-2-carboxylic acid derivatives) .

- Protecting Group Optimization : Use orthogonal protection (e.g., Fmoc for temporary groups) to reduce Boc exposure to acidic conditions .

Q. How does the 3-methoxy group influence the conformational dynamics of pyrrolidine rings in drug design?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze ring puckering (e.g., C-endo vs. C-exo) to assess steric effects of the methoxy group.

- NMR NOE Studies : Detect through-space interactions between the methoxy and adjacent protons to map spatial arrangements .

- Applications : The methoxy group enhances rigidity, making the compound suitable for peptidomimetics targeting protease enzymes (e.g., HIV-1 protease inhibitors) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Catalyst Efficiency : Transition from Pd(OAc)/XPhos in small-scale reactions to immobilized catalysts for continuous flow systems (e.g., 94% yield in multi-step reactions) .

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .

- Byproduct Management : Monitor for Boc deprotection byproducts (e.g., tert-butanol) using in-line FTIR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.